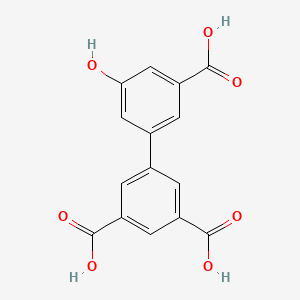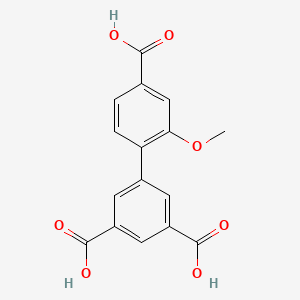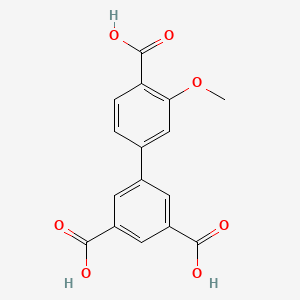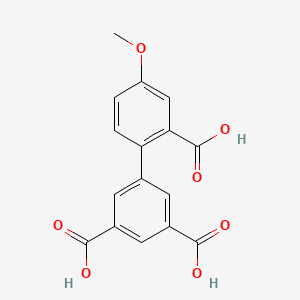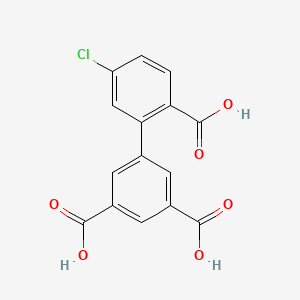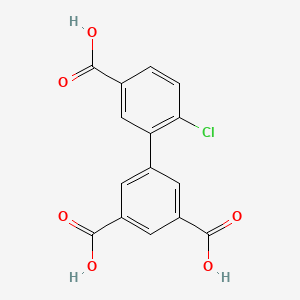
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid, 95% (4-Cl-3,5-DCBPB) is a synthetic organic compound with a wide range of applications in laboratories and scientific research. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 224-225 °C. 4-Cl-3,5-DCBPB has been used in various biochemical and physiological studies due to its ability to act as a competitive inhibitor of enzymes. This compound has been studied extensively for its potential applications in drug discovery, cancer research, and metabolic engineering.
科学的研究の応用
4-Cl-3,5-DCBPB has been used in numerous scientific research applications. It is a potent inhibitor of enzymes such as proteases, kinases, and phosphatases, and has been used to study their roles in various biochemical and physiological processes. It has also been used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. 4-Cl-3,5-DCBPB has also been used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, it has been used in metabolic engineering to study the effects of inhibitors on metabolic pathways.
作用機序
4-Cl-3,5-DCBPB acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. This leads to a decrease in the enzyme's activity and a decrease in the metabolic rate of the substrate. The binding of 4-Cl-3,5-DCBPB to the enzyme also leads to an increase in the enzyme's affinity for the substrate, resulting in an increase in the enzyme's activity.
Biochemical and Physiological Effects
4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of drugs. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the metabolic rate of the drug, resulting in an increase in its bioavailability and a decrease in its toxicity. Additionally, 4-Cl-3,5-DCBPB has been used to study the effects of inhibitors on the metabolism of cancer cells. Inhibition of enzymes by 4-Cl-3,5-DCBPB can lead to a decrease in the growth rate of tumor cells, resulting in a decrease in their metastatic potential.
実験室実験の利点と制限
The use of 4-Cl-3,5-DCBPB in laboratory experiments has several advantages. It is a potent inhibitor of enzymes, and can be used to study the role of enzymes in various biochemical and physiological processes. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility decreases with increasing temperature. Additionally, the use of 4-Cl-3,5-DCBPB in laboratory experiments can lead to the formation of toxic byproducts, which can be difficult to remove.
将来の方向性
There are numerous potential future directions for the use of 4-Cl-3,5-DCBPB in scientific research. It could be used to study the effects of inhibitors on the metabolism of drugs, and to study the mechanisms of drug-drug interactions. Additionally, it could be used in cancer research, as a tool to study the role of enzymes in tumor growth and metastasis. Additionally, 4-Cl-3,5-DCBPB could be used in metabolic engineering to study the effects of inhibitors on metabolic pathways. Furthermore, it could be used to study the effects of inhibitors on the metabolism of bacteria, and to study the mechanisms of antibiotic resistance. Finally, 4-Cl-3,5-DCBPB could be used to study the effects of inhibitors on the metabolism of viruses, and to study the mechanisms of viral replication.
合成法
4-Cl-3,5-DCBPB can be synthesized from the reaction of 4-chlorobenzoic acid and 3,5-dicarboxyphenylbenzene. The reaction is carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by sodium hydroxide, and the yield is typically 95%.
特性
IUPAC Name |
5-(5-carboxy-2-chlorophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJFZCPPVNOOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691897 |
Source


|
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3,5-dicarboxyphenyl)benzoic acid | |
CAS RN |
1261994-80-2 |
Source


|
| Record name | 6'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



